molecular formula C20H24N2O2 B12394969 Ep vinyl quinidine

Ep vinyl quinidine

Cat. No.: B12394969
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-ITHTXLDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ep vinyl quinidine, also known as 3-Epiquinine, is an epi-vinyl stereoisomer of quinidine. Quinidine is an antiarrhythmic agent that is also used in malaria research. This compound shares similar properties with quinidine but has unique stereochemical characteristics that make it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ep vinyl quinidine is synthesized through the base-catalyzed epimerization of quinineThe reaction conditions typically include the use of strong bases and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The production is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ep vinyl quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ep vinyl quinidine has a wide range of scientific research applications:

Mechanism of Action

Ep vinyl quinidine is compared with other similar compounds such as quinidine, quinine, and their dihydro analogs. While all these compounds share a quinoline core structure, this compound’s unique stereochemistry sets it apart. It has different pharmacokinetic properties and biological activities compared to its analogs .

Comparison with Similar Compounds

Ep vinyl quinidine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial applications. Its distinct stereochemistry and biological activities continue to be subjects of extensive study.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1

InChI Key

LOUPRKONTZGTKE-ITHTXLDVSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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